N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline
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Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline: is an organic compound characterized by the presence of a cyclohexene ring, a fluorine atom, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline typically involves the reaction of cyclohex-3-en-1-ylmethanol with 3-fluoroaniline. The process may include the following steps:
Formation of Cyclohex-3-en-1-ylmethanol: This can be achieved by the reduction of cyclohex-3-en-1-carbaldehyde using lithium aluminium hydride in tetrahydrofuran at low temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclohex-3-en-1-ylmethyl-3-fluoroaniline oxide.
Reduction: Formation of cyclohex-3-en-1-ylmethyl-3-fluoroaniline hydride.
Substitution: Formation of N-(cyclohex-3-en-1-ylmethyl)-3-substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the interactions of fluorinated anilines with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Its structure can be modified to enhance its activity and selectivity towards specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and dipole interactions. The cyclohexene ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- N-(cyclohex-3-en-1-ylmethyl)-3-chloroaniline
- N-(cyclohex-3-en-1-ylmethyl)-3-bromoaniline
- N-(cyclohex-3-en-1-ylmethyl)-3-iodoaniline
Comparison: N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets, potentially leading to enhanced biological activity and selectivity.
Properties
Molecular Formula |
C13H16FN |
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Molecular Weight |
205.27 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline |
InChI |
InChI=1S/C13H16FN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-2,4,7-9,11,15H,3,5-6,10H2 |
InChI Key |
CIFGROITNAFLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
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